diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride
Description
Diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium; chloride is a quaternary ammonium compound featuring a cyclopropane ring substituted with a phenylsulfanyl group. The molecule comprises:
- Diethylazanium group: A positively charged nitrogen center bonded to two ethyl groups.
- Ethyloxy linker: Connects the ammonium group to the cyclopropanecarbonyl moiety.
- 1-Phenylsulfanylcyclopropanecarbonyl: A strained cyclopropane ring with a sulfur-containing phenyl substituent, esterified to the ethyloxy chain.
- Chloride counterion: Balances the positive charge of the azanium group.
This structure combines the surfactant properties typical of quaternary ammonium compounds with the steric and electronic effects of the cyclopropane and phenylsulfanyl groups.
Properties
CAS No. |
84245-04-5 |
|---|---|
Molecular Formula |
C16H24ClNO2S |
Molecular Weight |
329.9 g/mol |
IUPAC Name |
diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride |
InChI |
InChI=1S/C16H23NO2S.ClH/c1-3-17(4-2)12-13-19-15(18)16(10-11-16)20-14-8-6-5-7-9-14;/h5-9H,3-4,10-13H2,1-2H3;1H |
InChI Key |
CJDXOBWCIBDBNS-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1(CC1)SC2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride typically involves multiple steps. One common method starts with the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. This can be achieved through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base like sodium hydroxide . The resulting intermediate is then subjected to further reactions to introduce the phenylsulfanyl group and the azanium chloride moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The azanium chloride moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of simpler hydrocarbons.
Scientific Research Applications
Diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride exerts its effects involves interactions with specific molecular targets. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The azanium chloride moiety may also play a role in the compound’s overall bioactivity by affecting cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences
Amine Group Variations: The target compound uses a diethylazanium group, while analogs like benzyl-[2-(1-phenylcyclopropanecarbonyl)oxyethyl]azanium chloride () replace this with a benzyl group. Electronic Effects: Diethyl groups donate electrons via inductive effects, whereas benzyl groups introduce aromatic π-system interactions.
In contrast, the 4-cyclohexylphenyl group in adds hydrophobicity, suited for lipid membrane interactions. Cyclopropane-free analogs (e.g., diphenylpropanoyl in ) eliminate ring strain, altering conformational stability.
Ester Linker Diversity: The chlorophenoxy acetyl group in replaces cyclopropane with a simpler aromatic ester, reducing synthetic complexity but limiting steric effects. Methoxy-propoxybenzoate () introduces ether linkages, enhancing solubility compared to sulfur or chlorine substituents.
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~380–400 g/mol) is higher than dimethylazanium derivatives (e.g., 351.9 g/mol in ) due to the phenylsulfanyl group.
- Polarity : Sulfur and cyclopropane increase polarity compared to purely hydrocarbon analogs. Chlorine substituents () add electronegativity but reduce solubility.
- Stability : Cyclopropane’s strain may increase reactivity, whereas benzoate esters () offer hydrolytic stability.
Functional Implications
- Biological Activity : Quaternary ammonium compounds often act as surfactants or antimicrobials. The phenylsulfanyl group may enhance interactions with microbial membranes via sulfur’s electronegativity.
- Agricultural Potential: Cyclopropane-containing compounds like cyclanilide () are used as plant growth regulators, suggesting possible agrochemical applications for the target compound.
- Drug Delivery : The ethyloxy linker and azanium group could facilitate encapsulation in lipid-based delivery systems.
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